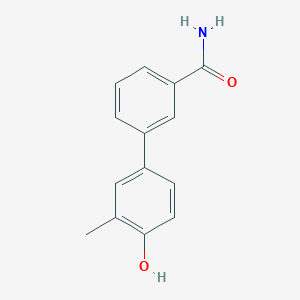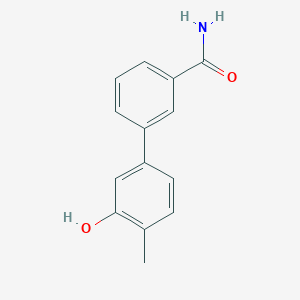
4-(3-Aminocarbonylphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminocarbonylphenyl)-2-methylphenol, 95% (4-ACPMP) is an organic compound with the molecular formula C9H10NO2. It is a white crystalline solid with a melting point of approximately 182 °C. It is a derivative of phenol and has a variety of applications in scientific research. 4-ACPMP is used in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a chromogenic agent in fluorescent labeling. It is also used as a biochemical reagent in the study of enzyme activity and in the determination of protein structure.
科学的研究の応用
4-(3-Aminocarbonylphenyl)-2-methylphenol, 95% has a variety of applications in scientific research. It is used as a chromogenic agent in the fluorescent labeling of proteins, DNA, and other biomolecules. It is also used in the study of enzyme activity and in the determination of protein structure. 4-(3-Aminocarbonylphenyl)-2-methylphenol, 95% is also used in the synthesis of pharmaceuticals and in organic synthesis.
作用機序
4-(3-Aminocarbonylphenyl)-2-methylphenol, 95% acts as a chromogenic agent in the fluorescent labeling of proteins, DNA, and other biomolecules. It is believed that the molecule binds to the target molecule, and the fluorescent label is then attached to the bound molecule. This allows the target molecule to be detected and visualized under a fluorescence microscope.
Biochemical and Physiological Effects
4-(3-Aminocarbonylphenyl)-2-methylphenol, 95% has not been studied for its effects on biochemical or physiological processes. It is a synthetic compound and is not found naturally in the body.
実験室実験の利点と制限
4-(3-Aminocarbonylphenyl)-2-methylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a wide range of pH and temperature conditions. It is also soluble in a variety of solvents, making it easy to work with in the laboratory. The main limitation of 4-(3-Aminocarbonylphenyl)-2-methylphenol, 95% is that it is a synthetic compound, and its effects on biochemical or physiological processes are not well understood.
将来の方向性
There are several potential future directions for the use of 4-(3-Aminocarbonylphenyl)-2-methylphenol, 95% in scientific research. It could be used to develop new fluorescent labeling techniques for proteins, DNA, and other biomolecules. It could also be used in the synthesis of pharmaceuticals or in organic synthesis. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 4-(3-Aminocarbonylphenyl)-2-methylphenol, 95%. Finally, 4-(3-Aminocarbonylphenyl)-2-methylphenol, 95% could be used to develop new methods for studying enzyme activity and protein structure.
合成法
4-(3-Aminocarbonylphenyl)-2-methylphenol, 95% can be synthesized by several methods. The most common method is the reaction of 3-amino-2-methylphenol with carbon disulfide in the presence of an acid catalyst. This reaction produces a mixture of 4-(3-Aminocarbonylphenyl)-2-methylphenol, 95% and its isomer, 4-amino-2-methylphenol. The isomer can be removed by column chromatography. Other methods of synthesis include the reaction of 3-amino-2-methylphenol with acetic anhydride or the reaction of aniline with carbon disulfide.
特性
IUPAC Name |
3-(4-hydroxy-3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-7-11(5-6-13(9)16)10-3-2-4-12(8-10)14(15)17/h2-8,16H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQPFSBXQKVHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683809 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-63-6 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














